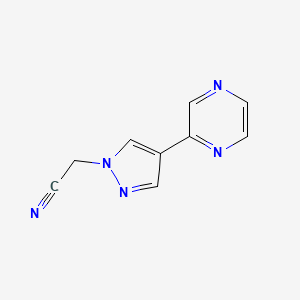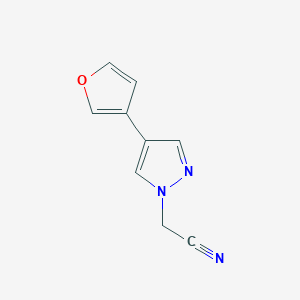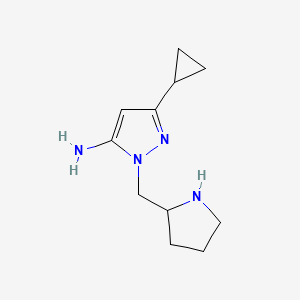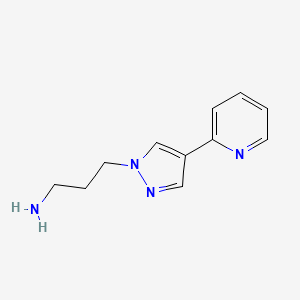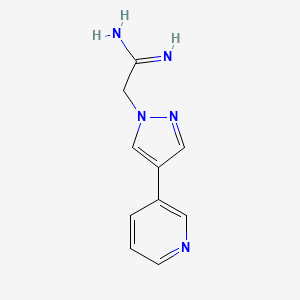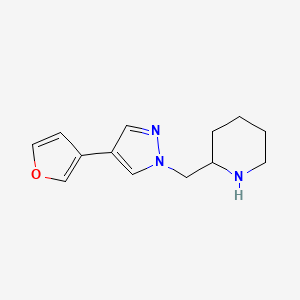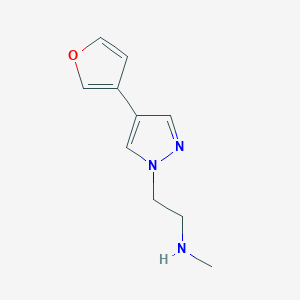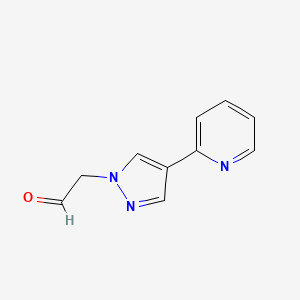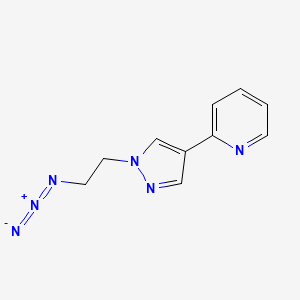
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole”, there are general methods for the synthesis of similar compounds. For instance, catalytic protodeboronation of alkyl boronic esters is a method that has been used in the synthesis of related compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole belongs to a class of chemicals that can be synthesized and characterized for various applications in medicinal and materials science. Such compounds are often synthesized to explore their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, heteroaryl pyrazole derivatives have been synthesized and reacted with chitosan to form Schiff bases, characterized by spectral analyses and evaluated for antimicrobial activity against a range of bacteria and fungi, showing that antimicrobial activity depends on the Schiff base moiety (Hamed et al., 2020). Furthermore, pyrazole derivatives have been designed as cell cycle inhibitors and evaluated for anticancer activity, demonstrating modest apoptotic effects in human cancer cells (Nițulescu et al., 2015).
Fluorescence Properties
The fluorescence properties of pyrazoline derivatives, such as 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been investigated to understand their behavior in various solvents, which is crucial for applications in materials science and sensor development. These studies often involve density functional theory calculations to gain insight into the geometric, electronic, and spectroscopic properties of the derivatives (Ibrahim et al., 2016).
Anticancer Activities
Several studies have focused on synthesizing and evaluating the anticancer activity of pyrazole derivatives against diverse tumor cell lines. These efforts aim to identify compounds with significant activity that could serve as the basis for developing new anticancer agents. For example, new derivatives of 1,3,4-trisubstituted pyrazole have shown significant activity against various human cancer cell lines, indicating their potential as anticancer agents (Srour et al., 2018).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFGUASFKOKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



